LogP Advantage Over the Mono-Benzyl Analog (tert-Butyl Benzylcarbamate)
The target compound's computed LogP of 4.12 is 1.82 log units higher than that of the mono-benzyl analog tert-butyl benzylcarbamate (XLogP3 = 2.3) [1]. This difference exceeds the commonly accepted threshold of 0.5 log units for meaningful pharmacokinetic impact, indicating that the target compound will partition significantly more into lipid membranes and exhibit higher passive permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1162 (computed) |
| Comparator Or Baseline | tert-Butyl benzylcarbamate (CAS 42116-44-9): XLogP3 = 2.3 |
| Quantified Difference | Δ LogP = +1.82 (target more lipophilic) |
| Conditions | Computed values (Leyan platform for target; PubChem XLogP3 3.0 for comparator) |
Why This Matters
For CNS-targeted programs or any application requiring passive membrane transit, the >1.8 log unit gain makes the target compound a more credible starting point than the simple benzyl analog.
- [1] PubChem. tert-Butyl benzylcarbamate. PubChem CID 4615331. https://pubchem.ncbi.nlm.nih.gov/compound/4615331 (accessed 2026-04-30). View Source
